Carcinine is a natural product found in Drosophila melanogaster with data available.
Carcinine
CAS No.: 56897-53-1
Cat. No.: VC0004471
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56897-53-1 |
---|---|
Molecular Formula | C8H14N4O |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) |
Standard InChI Key | ANRUJJLGVODXIK-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)CCNC(=O)CCN |
Canonical SMILES | C1=C(NC=N1)CCNC(=O)CCN |
Molecular Structure and Chemical Properties
Carcinine (C₈H₁₄N₄O) is a β-alanine derivative formed via an amide bond between the carboxyl group of β-alanine and the primary amine of histamine . Its molecular weight is 182.22 g/mol, and it exists as a zwitterion at physiological pH due to the ionization of its carboxylic acid (pKₐ 2.76) and imidazole nitrogen (pKₐ 6.72) . The imidazole ring of histamine confers nucleophilic reactivity, enabling carcinine to scavenge electrophilic aldehydes like 4-HNE through Michael adduct formation .
Structural Comparison with Carnosine
While carnosine (β-alanyl-L-histidine) shares a similar β-alanine backbone, carcinine’s substitution of histidine with histamine eliminates the peptide’s chirality and alters its metal-chelating properties . This structural divergence underpins differences in their biological roles: carnosine primarily buffers intracellular pH in muscles, whereas carcinine’s histamine moiety facilitates neurotransmitter recycling in Drosophila photoreceptors .
Table 1: Key Structural and Functional Differences Between Carcinine and Carnosine
Property | Carcinine | Carnosine |
---|---|---|
Composition | β-alanine + histamine | β-alanine + histidine |
Molecular Weight | 182.22 g/mol | 226.23 g/mol |
Primary Function | Antioxidant, neurotransmitter recycling | pH buffering, antioxidant |
Metal Chelation | Moderate | Strong (imidazole + amine groups) |
Biosynthetic Pathway | Histamine metabolism | Carnosine synthase |
Biosynthesis and Metabolic Pathways
Carcinine is synthesized endogenously through the conjugation of β-alanine and histamine, a reaction likely catalyzed by uncharacterized enzymes in invertebrates and crustaceans . In Drosophila, carcinine serves as a key component of the histamine-carcinine cycle, where it is transported into photoreceptor neurons via the CarT transporter for histamine recycling . Disruption of CarT in Drosophila mutants leads to carcinine accumulation in glial cells, impairing visual neurotransmission .
Enzymatic and Transport Mechanisms
The CarT transporter, a member of the SLC22 family, mediates carcinine uptake into cells. Heterologous expression of CarT in S2 cells enables carcinine transport, while truncation of its transmembrane domains abolishes this activity . This specificity suggests CarT’s evolutionary adaptation to support histaminergic signaling in arthropods, a process absent in mammals .
Antioxidant Mechanisms and Neuroprotection
Carcinine’s antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and lipid peroxidation products. A seminal study demonstrated that carcinine forms stable adducts with 4-HNE, a toxic aldehyde generated during oxidative stress .
Adduct Formation and Detoxification
Incubation of carcinine with 4-HNE yields a 474.2 m/z adduct detectable via HPLC/MS, with an IC₅₀ of 33.2 ± 0.6 μg/μL for inhibition of protein adduction . Remarkably, carcinine reverses preformed 4-HNE-protein adducts over 72 hours, suggesting therapeutic potential in chronic oxidative injury .
Table 2: Kinetic Parameters of Carcinine’s 4-HNE Scavenging
Parameter | Value |
---|---|
Adduct Mass (HPLC/MS) | 474.2 m/z |
Inhibition IC₅₀ | 33.2 ± 0.6 μg/μL |
Adduct Reversal Time | 72 hours (complete) |
In Vivo Neuroprotective Effects
In murine models of light-induced retinal degeneration, carcinine administration reduces photoreceptor apoptosis by 60%, correlating with diminished 4-HNE immunoreactivity . This neuroprotection parallels carnosine’s efficacy in cerebral ischemia models, albeit through distinct mechanisms .
Physiological Roles in Invertebrates
Carcinine is indispensable for visual neurotransmission in Drosophila, where it facilitates histamine recycling within photoreceptor-glial networks . The histamine-carcinine cycle involves:
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Histamine release from photoreceptors during light stimulation.
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Uptake by glial cells and conversion to carcinine via histamine methylation.
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CarT-mediated carcinine transport back into photoreceptors for histamine regeneration .
Loss of CarT function disrupts this cycle, causing carcinine accumulation in glia and impaired vision . This pathway underscores carcinine’s role as a neuromodulator in arthropods, contrasting with its antioxidant functions in vertebrates.
Therapeutic Implications and Research Directions
Carcinine’s dual capacity to prevent and reverse oxidative damage positions it as a candidate for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier, inferred from retinal studies, enhances its therapeutic viability . Future research should prioritize:
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Clinical Trials: Evaluating carcinine’s safety and efficacy in human neurodegeneration.
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Synthetic Analogs: Designing derivatives with enhanced bioavailability and target specificity.
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Mechanistic Studies: Elucidating carcinine’s interactions with other oxidative stress markers (e.g., malondialdehyde).
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